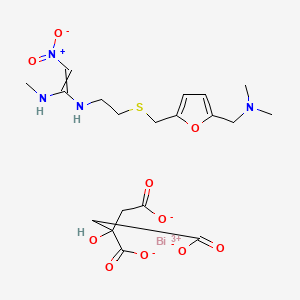
Tritec
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tritec is a compound known for its unique properties and applications in various fields. It is primarily used in the production of high-performance tires, where it provides optimal levels of traction, support, and durability. The compound consists of three different rubber compounds that work together to enhance the performance of tires, making them suitable for various terrains and conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Tritec involves the combination of three different rubber compounds. Each compound is synthesized separately under controlled conditions to ensure the desired properties are achieved. The base layer is made of high durometer rubber, which provides support and prevents folding or squirming. The center knobs are made of medium stiffness rubber to provide traction and durability, while the side knobs are made of a soft compound to deliver maximum grip and slow rebound for increased cornering traction .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced machinery and techniques to ensure consistency and quality. The rubber compounds are mixed and processed in large batches, and the final product is subjected to rigorous testing to ensure it meets the required standards. The production process also involves the use of various additives and stabilizers to enhance the performance and longevity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tritec undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the properties of the compound and enhancing its performance in different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pressures, to ensure the desired outcomes are achieved.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used For example, oxidation reactions may result in the formation of various oxidized derivatives, while reduction reactions may produce reduced forms of the compound
Applications De Recherche Scientifique
Tritec has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the properties and behavior of rubber materials. In biology, it is used in the development of biomaterials and medical devices, where its unique properties make it suitable for various applications. In medicine, this compound is used in the production of prosthetics and other medical devices that require high-performance materials. In industry, it is used in the production of high-performance tires and other rubber products .
Mécanisme D'action
The mechanism of action of Tritec involves the interaction of its three rubber compounds to provide optimal levels of traction, support, and durability. The high durometer rubber base layer provides support and prevents folding or squirming, while the medium stiffness center knobs provide traction and durability. The soft compound side knobs deliver maximum grip and slow rebound for increased cornering traction. These interactions result in a compound that is highly effective in various applications, particularly in the production of high-performance tires .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Tritec include other rubber compounds used in the production of high-performance tires, such as Dual DNA and single DNA rubber compounds. These compounds also provide a combination of traction and durability, but they differ in their specific properties and performance characteristics .
Uniqueness of this compound: What sets this compound apart from similar compounds is its unique combination of three different rubber compounds, each providing specific benefits. This combination results in a compound that offers superior performance in terms of traction, support, and durability, making it highly suitable for various applications, particularly in the production of high-performance tires .
Propriétés
Formule moléculaire |
C19H27BiN4O10S |
|---|---|
Poids moléculaire |
712.5 g/mol |
Nom IUPAC |
bismuth;1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C13H22N4O3S.C6H8O7.Bi/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10;/h4-5,9,14-15H,6-8,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3 |
Clé InChI |
XAUTYMZTJWXZHZ-UHFFFAOYSA-K |
SMILES canonique |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol](/img/structure/B13403474.png)
![16-hydroxy-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one](/img/structure/B13403481.png)
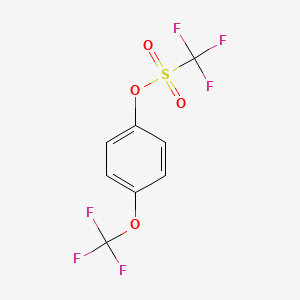
![Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B13403489.png)
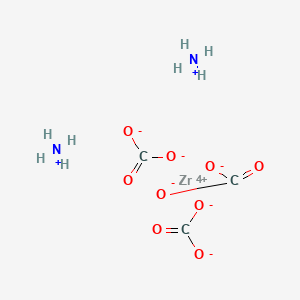

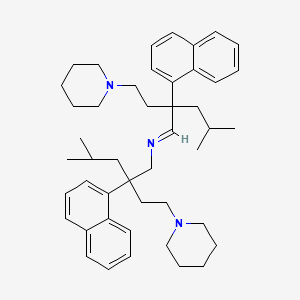

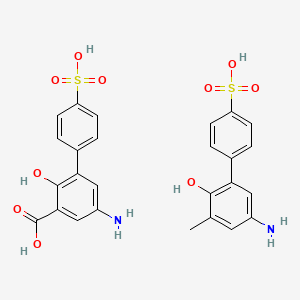
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
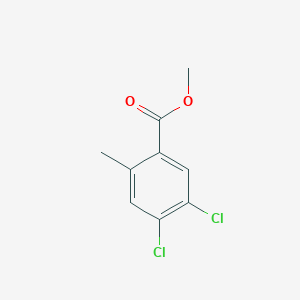
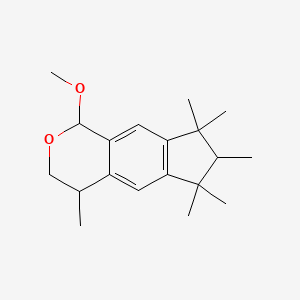
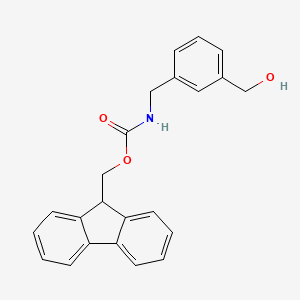
![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)
